

An In-depth Technical Guide to Pentanedihydrazide: Chemical Properties and Structure

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Compound of Interest

Compound Name: Pentanedihydrazide

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Abstract

Pentanedihydrazide, also known as glutaric dihydrazide, is a symmetrical difunctional hydrazine derivative with significant potential in various scientific applications, including as a crosslinking agent, a building block in heterocyclic synthesis, and a component in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **pentanedihydrazide**, supported by experimental data and methodologies.

Chemical Properties and Structure

Pentanedihydrazide is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Reference
IUPAC Name	Pentanedihydrazide	N/A
Alternate Name	Glutaric Dihydrazide	[1]
CAS Number	1508-67-4	[1]
Molecular Formula	C5H12N4O2	[1]
Molecular Weight	160.18 g/mol	[1]
Melting Point	175-176 °C	[2]
Boiling Point	529.1 °C (estimated)	[2]
Solubility	Soluble in water.	General chemical knowledge
InChI	InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)	N/A
InChIKey	LGYJSPMYALQHBL-UHFFFAOYSA-N	N/A
SMILES	C(CC(=O)NN)CC(=O)NN	N/A

Chemical Structure

The chemical structure of **pentanedihydrazide** consists of a central five-carbon chain (pentane) with hydrazide functional groups (-CONHNH₂) at both termini. This symmetrical structure imparts specific reactivity and potential for forming polymeric or crosslinked networks.

Caption: 2D structure of **Pentanedihydrazide**.

Experimental Protocols

Synthesis of Pentanedihydrazide

A common and effective method for the synthesis of **pentanedihydrazide** involves the reaction of a dialkyl ester of glutaric acid (e.g., diethyl glutarate) with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily to form the dihydrazide.

Reaction Scheme:

Caption: Synthesis of **Pentanedihydrazide** from Diethyl Glutarate.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl glutarate and an excess of hydrazine hydrate. A typical molar ratio is 1:2 to 1:3 of the diester to hydrazine hydrate to ensure complete conversion. Ethanol can be used as a solvent to facilitate mixing.
- **Reaction Conditions:** The reaction mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete, the mixture is cooled to room temperature. The precipitated product, **pentanedihydrazide**, is collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline **pentanedihydrazide**.

Spectroscopic Analysis

The structure and purity of the synthesized **pentanedihydrazide** can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pentane chain and the protons of the -NH and -NH₂ groups of the hydrazide moieties. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms.
- **^{13}C NMR:** The carbon NMR spectrum will display distinct signals for the carbonyl carbons and the different methylene carbons in the aliphatic chain.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **pentanedihydrazide** will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

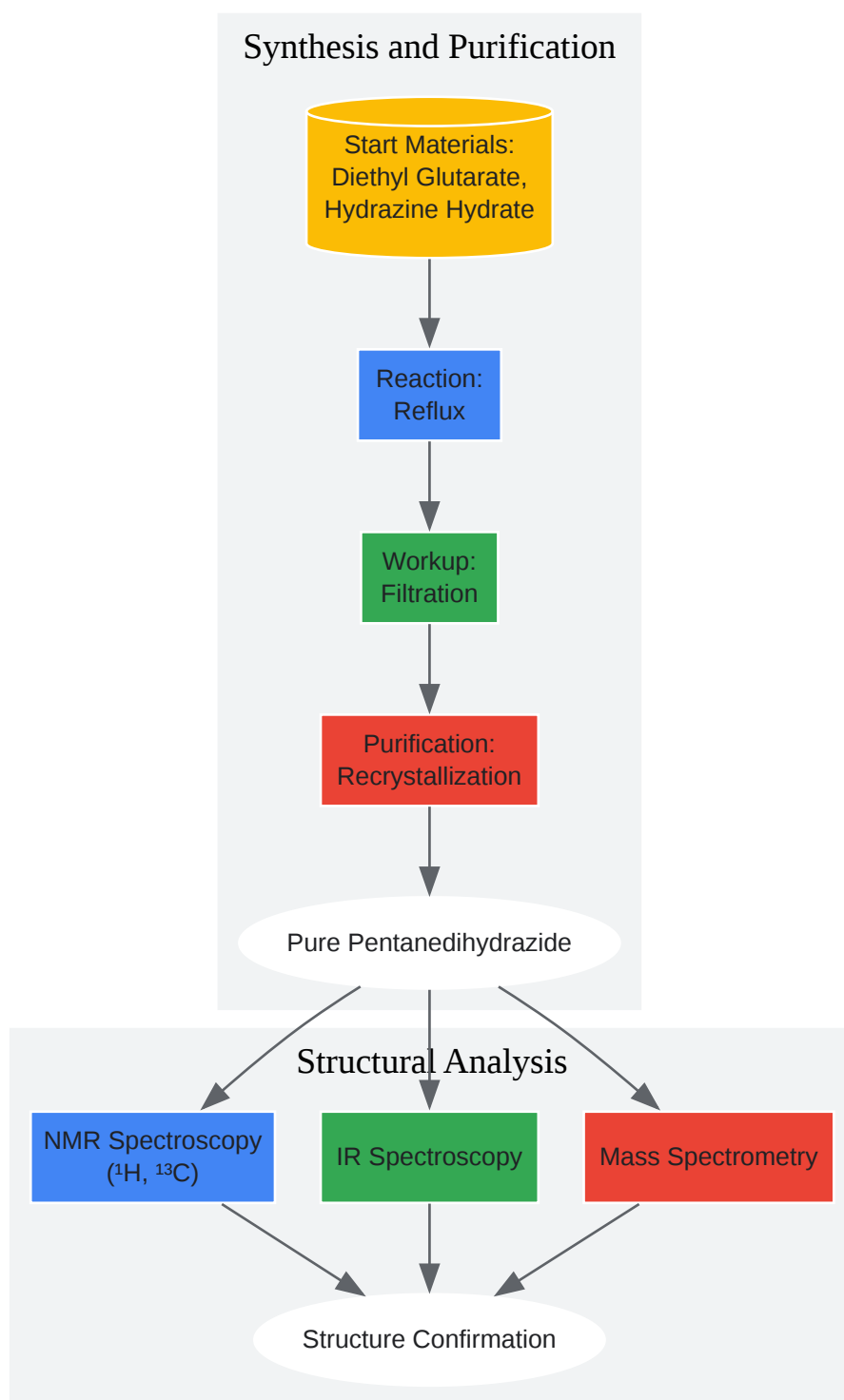
- N-H stretching vibrations of the primary amine and secondary amide groups, typically in the region of 3200-3400 cm^{-1} .
- C=O stretching vibration (Amide I band) of the carbonyl group, usually appearing around 1630-1680 cm^{-1} .
- N-H bending vibration (Amide II band) around 1550-1650 cm^{-1} .
- C-H stretching vibrations of the methylene groups in the alkyl chain, typically in the 2850-2960 cm^{-1} region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of **pentanedihydrazide** and to study its fragmentation pattern. The molecular ion peak (M^+) would be expected at an m/z value corresponding to the molecular weight of the compound (160.18). Common fragmentation pathways may involve the cleavage of the C-C bonds in the pentane chain and the loss of fragments related to the hydrazide groups.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **pentanedihydrazide**.



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Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of **pentanedihydrazide**. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound in various fields, from materials science to drug development. The symmetrical difunctional nature of **pentanedihydrazide** makes it an attractive molecule for further investigation and application in the development of new materials and therapeutics.

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References

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